molecular formula C22H18F3N3O2S B2929504 Morpholino(2-phenyl-4-{[3-(trifluoromethyl)phenyl]sulfanyl}-5-pyrimidinyl)methanone CAS No. 477859-52-2

Morpholino(2-phenyl-4-{[3-(trifluoromethyl)phenyl]sulfanyl}-5-pyrimidinyl)methanone

Cat. No.: B2929504
CAS No.: 477859-52-2
M. Wt: 445.46
InChI Key: PPPVGQLTGXGCSQ-UHFFFAOYSA-N
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Description

Morpholino(2-phenyl-4-{[3-(trifluoromethyl)phenyl]sulfanyl}-5-pyrimidinyl)methanone is a chemical compound with the molecular formula C22H18F3N3O2S . It is used for pharmaceutical testing .


Molecular Structure Analysis

The molecular formula of this compound is C22H18F3N3O2S . The average mass is 445.457 Da and the mono-isotopic mass is 445.107178 Da .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular structure and weight, which have been mentioned above .

Scientific Research Applications

Medical Imaging Applications

Morpholino compounds have been explored as potential positron emission tomography (PET) agents for imaging specific enzymes linked to diseases. For instance, the synthesis of [11C]HG-10-102-01, a morpholino methanone derivative, aimed at imaging LRRK2 enzyme activity in Parkinson's disease, demonstrates the utility of these compounds in neurological research. This study showcases the chemical synthesis process, yielding a compound with high radiochemical purity and specific activity suitable for PET imaging (Wang, Gao, Xu, & Zheng, 2017).

Synthesis and Structural Characterization

Morpholino compounds serve as intermediates in synthesizing novel bioactive molecules. Research into these compounds has led to the development of new therapeutic agents with potential pharmacological applications. For example, the synthesis of 3-amino-4-morpholino-1H-indazol-1-yl(3-fluorophenyl)methanone and its anticancer activity against various cancer cell lines highlights the potential of morpholino derivatives in cancer therapy. Preliminary biological tests showed distinct inhibition on the proliferation of A549, BGC-823, and HepG-2 cancer cell lines, underscoring their potential as anticancer agents (Tang & Fu, 2018).

Mechanistic Studies in Organic Chemistry

Morpholino compounds are also valuable tools in studying organic reaction mechanisms, as seen in the defluorination studies of (aminofluorophenyl)oxazolidinones. These studies not only contribute to our understanding of chemical reactivity and reaction pathways but also aid in developing novel synthetic methods that can be applied to produce other therapeutically relevant molecules. The research provides insights into the behavior of morpholine derivatives under various conditions, which is critical for designing new drugs and materials with desired properties (Fasani, Tilocca, Protti, Merli, & Albini, 2008).

Properties

IUPAC Name

morpholin-4-yl-[2-phenyl-4-[3-(trifluoromethyl)phenyl]sulfanylpyrimidin-5-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18F3N3O2S/c23-22(24,25)16-7-4-8-17(13-16)31-20-18(21(29)28-9-11-30-12-10-28)14-26-19(27-20)15-5-2-1-3-6-15/h1-8,13-14H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPPVGQLTGXGCSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=CN=C(N=C2SC3=CC=CC(=C3)C(F)(F)F)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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